N-(2-Hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide - 778277-15-9

N-(2-Hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide

Catalog Number: EVT-269677
CAS Number: 778277-15-9
Molecular Formula: C20H17F3N4O3
Molecular Weight: 418.37621
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GNF-5 is an allosteric inhibitor of Bcr-Abl (IC50 = 0.121 µM) and a derivative of GNF-2.1 It also inhibits the Bcr-Abl mutants Bcr-AblG250E, Bcr-AblE255V, and Bcr-AblM351T (IC50s = 4.52, 0.38, and 0.93 µM, respectively). GNF-5 inhibits the growth of Ba/F3 cells (IC50 = 0.145 µM). It reduces viral titers in Vero cells infected with infectious bronchitis virus (IBV), a coronavirus, when used at a concentration of 10 µM via inhibition of IBV surface glycoprotein-induced syncytia formation and virus-cell fusion. GNF-5 (75 mg/kg) increases survival in a recalcitrant mutant Bcr-AblT315I mouse bone marrow transplantation model when administered alone or in combination with nilotinib.
GNF-5 is a selective allosteric inhibitor of Bcr-Abl (IC50 = 220 nM for wild-type Abl). GNF-5 has improved pharmacokinetic properties, when used in combination with the ATP-competitive inhibitors imatinib or nilotinib, suppressed the emergence of resistance mutations in vitro, displayed additive inhibitory activity in biochemical and cellular assays against T315I mutant human Bcr-Abl and displayed in vivo efficacy against this recalcitrant mutant in a murine bone-marrow transplantation model.

Nilotinib

Relevance: Similar to imatinib, nilotinib targets the ATP-binding site of BCR-ABL. Studies have demonstrated that GNF-5, when used in conjunction with nilotinib, can effectively target and inhibit the T315I mutant of BCR-ABL, highlighting its potential to overcome resistance to ATP-competitive inhibitors like nilotinib. [, , ]

Dasatinib

Relevance: Like imatinib and nilotinib, dasatinib binds to the ATP-binding site of BCR-ABL. Research indicates that the combination of GNF-5 with dasatinib can effectively target the T315I BCR-ABL mutant, demonstrating its potential to synergize with ATP-competitive inhibitors and overcome drug resistance. [, ]

GNF-2

Relevance: GNF-2 is structurally related to GNF-5 and shares the same mechanism of action, targeting the myristate-binding site of BCR-ABL. GNF-5, a 2-hydroxyethyl amide analog of GNF-2, exhibits improved pharmacological properties. Both compounds highlight the potential of targeting the myristate-binding site to overcome resistance to ATP-competitive inhibitors. [, , , ]

ABL-001

Relevance: Like GNF-5, ABL-001 targets the myristate-binding site of BCR-ABL, representing a novel class of allosteric inhibitors. Both compounds highlight the therapeutic potential of targeting this site, particularly for overcoming resistance to conventional ATP-competitive inhibitors. [, ]

Asciminib

Relevance: Similar to GNF-5, asciminib targets the myristate-binding site of BCR-ABL, showcasing the therapeutic potential of this allosteric binding site. The development of both compounds highlights the ongoing exploration of allosteric BCR-ABL inhibitors for treating CML. []

Properties

CAS Number

778277-15-9

Product Name

N-(2-Hydroxyethyl)-3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide

IUPAC Name

N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C20H17F3N4O3

Molecular Weight

418.37621

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)27-18-11-17(25-12-26-18)13-2-1-3-14(10-13)19(29)24-8-9-28/h1-7,10-12,28H,8-9H2,(H,24,29)(H,25,26,27)

InChI Key

IIQUYGWWHIHOCF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GNF-5; GNF 5; GNF5.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.